2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, in particular, has shown potential in medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-4-methylquinoline and 2-fluorophenylacetic acid.
Reaction Conditions: The quinoline derivative is reacted with a thiol reagent under controlled conditions to introduce the sulfanyl group.
Coupling Reaction: The intermediate product is then coupled with 2-fluorophenylacetic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfanyl group.
Scientific Research Applications
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Biological Studies: The compound is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves:
Comparison with Similar Compounds
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent, chloroquine also targets DNA synthesis but has a different substitution pattern on the quinoline ring.
Quinine: Another antimalarial compound, quinine has a different mechanism of action and is derived from natural sources.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a similar mechanism of action but differs in its chemical structure and spectrum of activity.
Properties
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-8-18(22-15-7-6-12(19)9-13(11)15)24-10-17(23)21-16-5-3-2-4-14(16)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDCVNLVDBAHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.